molecular formula C20H20N2O4 B5410645 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B5410645
M. Wt: 352.4 g/mol
InChI Key: LLPPRWQGHVXABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl ring (a six-membered ring with six carbon atoms, also known as a benzene ring). The presence of the hydroxyphenyl group indicates that it has at least one phenolic OH group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones . Phenolic compounds can be synthesized through various methods, including the reduction of nitro compounds, the hydrolysis of diazonium salts, and the Grignard reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring and the phenyl ring would contribute to the rigidity of the molecule, while the hydroxy and carboxylic acid groups would introduce polarity .


Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit a wide range of chemical reactivity, participating in reactions such as oxidation, reduction, and various types of substitution reactions . Phenolic compounds are acidic due to the presence of the OH group, and can undergo reactions such as esterification and ether formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the hydroxy and carboxylic acid groups) would likely make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyrazole derivatives exhibit biological activity, including antibacterial, antifungal, and antitumor activities .

Safety and Hazards

While specific safety and hazard data for this compound are not available, it’s important to handle all chemical compounds with appropriate safety precautions. For example, many phenolic compounds are irritants and can be harmful if ingested or inhaled .

Future Directions

The future research directions would likely involve exploring the biological activity of this compound, given the known activities of many pyrazole and phenolic compounds . This could include testing its activity against various types of bacteria, fungi, or cancer cells.

Properties

IUPAC Name

5-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)19(24)11-6-12-20(25)26/h1-5,7-10,17,23H,6,11-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPRWQGHVXABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.